molecular formula C6H8Cl2N2OS B13987059 2-Propen-1-amine,2-chloro-N-(2-chloro-2-propen-1-yl)-N-(sulfinylamino)- CAS No. 20570-08-5

2-Propen-1-amine,2-chloro-N-(2-chloro-2-propen-1-yl)-N-(sulfinylamino)-

Cat. No.: B13987059
CAS No.: 20570-08-5
M. Wt: 227.11 g/mol
InChI Key: LCZZBIMVZBYELV-UHFFFAOYSA-N
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Description

2-Propen-1-amine,2-chloro-N-(2-chloro-2-propen-1-yl)-N-(sulfinylamino)- is a synthetic organic compound that features both amine and sulfinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-amine,2-chloro-N-(2-chloro-2-propen-1-yl)-N-(sulfinylamino)- typically involves multi-step organic reactions. One possible route could involve the chlorination of propenylamine followed by sulfinylation. The reaction conditions would need to be carefully controlled to ensure the correct functional groups are introduced without unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of method would depend on factors such as the desired purity, yield, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group.

    Reduction: The chlorinated amine can be reduced to a primary amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted amines or other derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-amine,2-chloro-N-(2-chloro-2-propen-1-yl)-N-(sulfonylamino)-: A similar compound with a sulfonyl group instead of a sulfinyl group.

    2-Propen-1-amine,2-bromo-N-(2-bromo-2-propen-1-yl)-N-(sulfinylamino)-: A brominated analog.

    2-Propen-1-amine,2-chloro-N-(2-chloro-2-propen-1-yl)-N-(sulfinylamino)-: A compound with different substituents on the amine group.

Uniqueness

The uniqueness of 2-Propen-1-amine,2-chloro-N-(2-chloro-2-propen-1-yl)-N-(sulfinylamino)- lies in its specific combination of functional groups, which can impart distinct chemical reactivity and potential biological activity.

Properties

CAS No.

20570-08-5

Molecular Formula

C6H8Cl2N2OS

Molecular Weight

227.11 g/mol

IUPAC Name

2-chloro-N-(2-chloroprop-2-enyl)-N-(sulfinylamino)prop-2-en-1-amine

InChI

InChI=1S/C6H8Cl2N2OS/c1-5(7)3-10(9-12-11)4-6(2)8/h1-4H2

InChI Key

LCZZBIMVZBYELV-UHFFFAOYSA-N

Canonical SMILES

C=C(CN(CC(=C)Cl)N=S=O)Cl

Origin of Product

United States

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